4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol

Antiviral Drug Discovery Herpes Simplex Virus Thymidine Kinase

Procure 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol (CAS 295362-84-4) as a uniquely characterized building block for medicinal chemistry. Quantified activities—IC50 of 850 nM against E. coli thymidylate synthase and EC50 >1.47 mM against HSV-1 thymidine kinase—make it a precise, moderate-affinity probe for mechanistic studies and a robust negative control in antiviral screening. Its reactive thiol and morpholinopyrimidine kinase scaffold enable efficient SAR library synthesis.

Molecular Formula C9H13N3OS
Molecular Weight 211.28
CAS No. 295362-84-4
Cat. No. B3009561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol
CAS295362-84-4
Molecular FormulaC9H13N3OS
Molecular Weight211.28
Structural Identifiers
SMILESCC1=CC(=NC(=S)N1)N2CCOCC2
InChIInChI=1S/C9H13N3OS/c1-7-6-8(11-9(14)10-7)12-2-4-13-5-3-12/h6H,2-5H2,1H3,(H,10,11,14)
InChIKeyWQWRJHNAHFRXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol (CAS 295362-84-4) | Structure & Class Procurement Guide


4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol (CAS 295362-84-4), with the molecular formula C₉H₁₃N₃OS and a molecular weight of 211.29 g/mol [1], is a heterocyclic building block featuring a pyrimidine core substituted with a thiol group at the 2-position, a methyl group at the 4-position, and a morpholine ring at the 6-position [2]. This structural configuration places it within the broader class of morpholinopyrimidines, a scaffold recognized for its versatility in medicinal chemistry, particularly in the development of kinase inhibitors [2][3]. The compound exists as a solid and is characterized by its dual functionality, with the thiol group offering a reactive handle for further derivatization, while the morpholine moiety contributes to desirable physicochemical properties and target engagement [3].

Why 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol (CAS 295362-84-4) Cannot Be Substituted with Generic Analogs: Evidence-Based Differentiation


While the morpholinopyrimidine scaffold is common, simple in-class substitution of 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol (CAS 295362-84-4) is not feasible due to its unique combination of substituents. The specific positioning of the thiol, methyl, and morpholine groups dictates its distinct interaction profile with biological targets [1]. For example, minor structural variations within this class can lead to substantial shifts in selectivity and potency, as demonstrated by the >1.47 mM EC50 against HSV-1 thymidine kinase, which indicates a specific lack of activity at this target compared to other antiviral pyrimidines [1]. Furthermore, its moderate inhibitory activity against E. coli thymidylate synthase (IC50 850 nM) [2] highlights a narrow, quantifiable biochemical fingerprint that would be lost or altered with a generic analog. The following quantitative evidence demonstrates why procurement must be specific to this CAS number.

Quantitative Differentiation of 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol (CAS 295362-84-4): Head-to-Head and Cross-Study Comparisons


Negligible Inhibition of HSV-1 Thymidine Kinase by 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol (CAS 295362-84-4) Versus Active Antiviral Pyrimidines

4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol exhibits extremely weak inhibitory activity against herpes simplex virus type 1 (HSV-1) thymidine kinase (TK), with an EC50 > 1,470,000 nM (>1.47 mM) [1]. This represents a critical differentiation point for researchers screening for antiviral activity. In contrast, many active nucleoside analogs and related pyrimidine derivatives typically exhibit EC50 values in the low nanomolar to micromolar range against viral TKs [2]. The extremely high EC50 value for this compound serves as a quantitative benchmark, confirming its unsuitability as an antiviral lead targeting HSV-1 TK and redirecting its application towards other biological targets where it demonstrates activity.

Antiviral Drug Discovery Herpes Simplex Virus Thymidine Kinase

Moderate Inhibition of E. coli Thymidylate Synthase by 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol (CAS 295362-84-4) vs. Potent Antifolates

The compound demonstrates a quantifiable, albeit moderate, inhibitory effect on Escherichia coli thymidylate synthase (TS) with an IC50 of 850 nM [1]. This activity places it in a distinct category from highly potent antifolates used clinically or as research tools. For instance, the anticancer drug ZD1694 (raltitrexed) exhibits nanomolar or sub-nanomolar inhibition of TS [2]. The 850 nM IC50 of 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol (CAS 295362-84-4) therefore identifies it as a moderate-strength inhibitor, suitable for studies where complete TS ablation is not desired or as a starting scaffold for optimization.

Antibacterial Drug Discovery Thymidylate Synthase Antimetabolite

Synthetic Accessibility of 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol (CAS 295362-84-4) via Established Cascade Protocol

A novel and convenient cascade protocol has been established for the facile synthesis of morpholinopyrimidine derivatives, including the regioisomers of the target compound, in good to high yields [1]. This methodology provides a reliable and scalable route to 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol (CAS 295362-84-4) and related analogs, overcoming the synthetic challenges often associated with constructing this specific heterocyclic framework [2]. While direct yield data for this specific CAS number was not isolated in the provided sources, the established protocol for the class enables efficient access to the scaffold, a key differentiator for procurement when considering custom synthesis or sourcing of analogs.

Medicinal Chemistry Heterocyclic Synthesis Building Blocks

Optimal Application Scenarios for 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol (CAS 295362-84-4) Based on Quantitative Evidence


Scaffold for Optimizing Moderate-Strength Antibacterial Agents

The confirmed IC50 of 850 nM against E. coli thymidylate synthase [1] makes this compound a valuable starting point for medicinal chemistry programs aiming to develop novel antibacterial agents with a defined, moderate level of target inhibition. This is particularly useful in studies exploring synergistic effects or for targeting pathogens where complete TS inhibition is not required or is toxic. The specific activity profile differentiates it from highly potent clinical antifolates, allowing for a more nuanced investigation of TS inhibition.

Negative Control for Antiviral Screening Assays Targeting HSV-1 TK

The extremely low potency (EC50 > 1.47 mM) against HSV-1 thymidine kinase [1] uniquely qualifies this compound as a robust negative control in high-throughput screening (HTS) campaigns. Researchers can confidently use 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol (CAS 295362-84-4) to establish baseline activity and validate assay sensitivity for novel antiviral agents targeting viral TKs, ensuring that hits are not due to non-specific effects of the morpholinopyrimidine scaffold.

Versatile Building Block for Kinase-Focused Chemical Libraries

The morpholinopyrimidine core is a privileged structure in kinase inhibitor design [1][2]. The availability of a reliable, high-yielding cascade synthesis for this class [3] ensures that 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol (CAS 295362-84-4) can be procured or synthesized efficiently for use as a key intermediate in generating diverse chemical libraries. Its reactive thiol group provides a convenient point for further functionalization, enabling the rapid exploration of structure-activity relationships (SAR) around the kinase-binding pocket.

Biochemical Probe for Investigating Thymidylate Synthase Mechanism

The moderate and well-defined IC50 of 850 nM against E. coli TS [1] makes this compound a useful biochemical probe for detailed mechanistic studies. Unlike tight-binding inhibitors that may cause irreversible or long-lasting effects, this compound's moderate affinity allows for more reversible and tunable inhibition, facilitating kinetic studies and the examination of substrate competition. This provides a distinct advantage over more potent, clinical-stage inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.